2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with a chromene core, an azo group, and a carboxamide moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common method involves the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene ring. The azo group is introduced through a diazotization reaction, where aniline is treated with nitrous acid to form the diazonium salt, which is then coupled with the chromene derivative. The final step involves the formation of the carboxamide group through the reaction of the chromene-azo intermediate with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the diazotization and coupling reactions, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: The azo group can be reduced to form the corresponding amine, which can further undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, substituted amines, and various substituted chromene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity and chemical reactivity.
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-methyl-2H-chromene-3-carboxamide: Contains a methyl group instead of the prop-2-en-1-yl group, which may result in different pharmacokinetic properties.
2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-ethyl-2H-chromene-3-carboxamide: Contains an ethyl group, which may influence its solubility and bioavailability.
Uniqueness
The presence of the prop-2-en-1-yl group in 2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide imparts unique chemical and biological properties to the compound. This group can participate in additional chemical reactions, such as polymerization and cross-linking, which can enhance the compound’s utility in various applications. Additionally, the prop-2-en-1-yl group may improve the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a promising candidate for drug development .
Properties
CAS No. |
325803-84-7 |
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Molecular Formula |
C25H19N3O3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenyldiazenylphenyl)-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C25H19N3O3/c1-2-7-17-8-6-9-18-16-22(25(30)31-23(17)18)24(29)26-19-12-14-21(15-13-19)28-27-20-10-4-3-5-11-20/h2-6,8-16H,1,7H2,(H,26,29) |
InChI Key |
SSBKSGTZMMTUIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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